OT-730

Intraocular Pressure Glaucoma Ocular Hypertension

OT-730 is a next-gen oculoselective beta-blocker prodrug for IOP research. Unlike standard beta-blockers, it's designed for potent local activation and rapid systemic deactivation to minimize cardiopulmonary side effects[reference:0]. Supported by Phase 1/2 clinical data vs. timolol, it's ideal for modeling improved therapeutic indices and novel sustained-release ocular systems[reference:1].

Molecular Formula C25H36N2O8
Molecular Weight 492.6 g/mol
CAS No. 870809-51-1
Cat. No. B3064111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOT-730
CAS870809-51-1
Molecular FormulaC25H36N2O8
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OCC(CNC(C)(C)CNC(=O)C2CCOC2)OC(=O)C3(CC3)C)O)O
InChIInChI=1S/C25H36N2O8/c1-15-9-19(28)20(29)10-18(15)22(31)34-13-17(35-23(32)25(4)6-7-25)11-27-24(2,3)14-26-21(30)16-5-8-33-12-16/h9-10,16-17,27-29H,5-8,11-14H2,1-4H3,(H,26,30)/t16?,17-/m0/s1
InChIKeyANXXSWNMHQHOQC-DJNXLDHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OT-730 (CAS 870809-51-1) Procurement Guide: Oculoselective Beta-Blocker Prodrug for Glaucoma Research


OT-730 (CAS 870809-51-1, also known as QLT-091568) is a small-molecule prodrug of a beta-adrenergic receptor antagonist (beta-blocker) designed for ophthalmic application in lowering intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension [1]. It is a next-generation, oculoselective compound specifically engineered to deliver potent beta-blocking activity locally within the eye while rapidly degrading to inactive metabolites upon systemic absorption [2]. The compound has been evaluated in a Phase 1/2 clinical trial (NCT00753168) comparing 0.75% OT-730 ophthalmic solution against 0.5% timolol maleate and placebo [3].

Why Timolol and Other Generic Beta-Blockers Cannot Substitute for OT-730 in Specialized Research


Standard ophthalmic beta-blockers like timolol maleate effectively lower IOP but are associated with systemic absorption leading to significant cardiopulmonary side effects, including bradycardia and bronchospasm, which limit their use in vulnerable patient populations [1]. OT-730 was explicitly developed to overcome this safety limitation. It is a prodrug that is enzymatically activated to OT-705 within the eye, but upon reaching the systemic circulation, it is rapidly metabolized into inactive components [2]. This oculoselective design is a fundamental molecular engineering feature absent in generic timolol formulations. Therefore, substituting OT-730 with a generic beta-blocker negates the core purpose of investigating a compound with a potentially superior therapeutic index, as defined by comparable IOP-lowering efficacy coupled with an improved systemic safety profile [3].

Quantitative Evidence for OT-730: Differentiating Performance and Safety Data


Comparable Intraocular Pressure (IOP) Lowering Efficacy to Timolol Maleate

In preclinical animal studies, OT-730 demonstrated IOP-lowering efficacy that was comparable to that of the gold-standard ocular beta-blocker, timolol maleate [1]. While the precise IOP reduction values (in mmHg) from these unpublished studies are not publicly available, multiple independent industry reports consistently characterize the efficacy as 'comparable' [2]. This profile was subsequently investigated in a Phase 1/2 clinical trial where 0.75% OT-730 ophthalmic solution was directly compared to 0.5% timolol maleate and placebo, with initial results suggesting comparable efficacy in human subjects [3].

Intraocular Pressure Glaucoma Ocular Hypertension Beta-Blocker Efficacy

Demonstrably Superior Systemic Safety Profile vs. Timolol in Preclinical Models

Preclinical evaluations of OT-730 demonstrated a superior systemic safety profile compared to timolol maleate, while maintaining comparable IOP-lowering efficacy [1]. This is a critical differentiator, as the systemic absorption of topical timolol is known to cause significant cardiopulmonary adverse events (e.g., bradycardia, bronchospasm) in a subset of patients [2]. The improved safety profile of OT-730 was attributed to its design as a prodrug that rapidly degrades into inactive metabolites upon entering the bloodstream, thereby minimizing systemic beta-blockade [3].

Systemic Safety Cardiovascular Side Effects Beta-Blocker Oculoselectivity Therapeutic Index

Phase 1/2 Clinical Trial Confirms Human Safety and Tolerability with Timolol Comparator

In a randomized, multi-center, investigator-masked Phase 1/2 clinical trial (NCT00753168), 0.75% OT-730 ophthalmic solution was demonstrated to be safe and well-tolerated in glaucoma patients when administered topically [1]. The study design included a direct comparison to 0.5% timolol maleate and placebo [2]. Furthermore, the results of this study suggested that OT-730 may have comparable IOP-lowering efficacy to timolol, but notably without the cardiovascular side-effects often associated with that drug [3]. This human data translates the preclinical safety promise into a clinical reality, albeit in a small early-phase trial.

Clinical Trial Phase 1/2 Safety Tolerability Glaucoma

Known Active Metabolite (OT-705) and Inactive Systemic Byproducts: A Definitive Prodrug Mechanism

OT-730 is a rationally designed prodrug. Upon topical instillation, it is metabolized within the eye to OT-705, a potent beta-adrenergic receptor antagonist that is responsible for the local IOP-lowering effect [1]. Crucially, when OT-730 or its active metabolite enter the systemic circulation, they are rapidly broken down into inactive metabolites [2]. This dual-phase pharmacokinetic profile—local activation followed by systemic deactivation—is a defined molecular feature that explains OT-730's differentiated safety profile compared to timolol, which remains systemically active as a beta-blocker.

Prodrug Metabolism OT-705 Oculoselectivity Mechanism of Action

Recommended Research and Procurement Applications for OT-730 (CAS 870809-51-1)


Investigating Oculoselective Beta-Blockade as a Platform Technology

OT-730 serves as a prototypical compound for studying oculoselective prodrug strategies aimed at minimizing systemic side effects of topical glaucoma therapies. Its demonstrated superior systemic safety profile in preclinical models, compared directly to timolol, makes it an ideal tool for research into next-generation beta-blockers or combination therapies where systemic safety is a primary concern [1].

Comparative Pharmacology Studies: OT-730 vs. Timolol

Given the direct head-to-head preclinical and clinical data comparing OT-730 to timolol maleate, this compound is uniquely positioned for use in studies designed to elucidate the mechanistic basis for differences in the therapeutic index of ocular beta-blockers [1]. It can be employed to model the impact of local activation/systemic deactivation on cardiovascular and respiratory parameters in relevant animal models [2].

Formulation Development for Sustained Ocular Drug Delivery

The compound's prodrug nature and established safety profile in Phase 1/2 human trials support its use as a model active pharmaceutical ingredient (API) in the development of novel ophthalmic formulations. This includes its explicit evaluation for sustained-release systems, such as punctal plugs, as pursued by its former developer QLT Inc., to achieve prolonged IOP control with a favorable safety margin [3].

Researching Metabolite-Activated Glaucoma Therapies

The defined metabolic pathway of OT-730 (conversion to active OT-705 in the eye) provides a valuable model for studying enzyme-activated prodrugs in ocular tissues [1]. This is applicable in research focused on target-site specific drug activation to enhance local efficacy while limiting systemic exposure, a key principle in ocular therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OT-730

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.